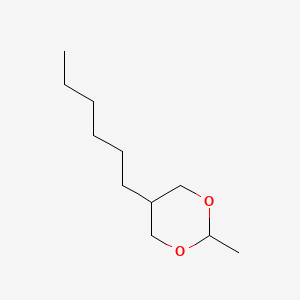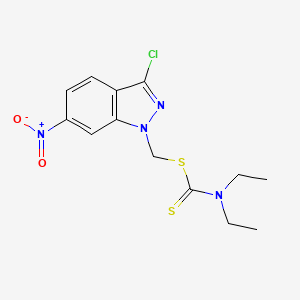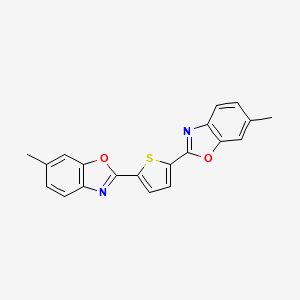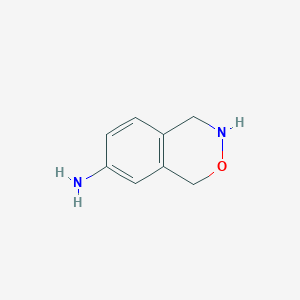
Hexadecamethyloctasilocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecamethyloctasilocane is a siloxane compound with the chemical formula C16H48O6Si7 . It is a member of the siloxane family, which are compounds composed of silicon-oxygen (Si-O) bonds with organic side groups attached to the silicon atoms. This compound is known for its unique properties, including high thermal stability, low surface tension, and hydrophobicity, making it valuable in various industrial applications.
Vorbereitungsmethoden
Hexadecamethyloctasilocane can be synthesized through several methods, including:
Ring-Opening Polymerization: This method involves the polymerization of hexamethylcyclotrisiloxane in the presence of catalysts such as tris(pentafluorophenyl)borane (BCF) in water. The reaction conditions, including temperature and the presence of surfactants, can influence the molecular weight and properties of the resulting polymer.
Industrial Production: Industrially, this compound is produced through the Müller-Rochow process, which involves the direct reaction of methyl chloride with silicon in the presence of copper as a catalyst. This process yields a mixture of methylchlorosilanes, which are then hydrolyzed and polymerized to form various siloxane compounds, including this compound.
Analyse Chemischer Reaktionen
Hexadecamethyloctasilocane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanols and siloxane oligomers.
Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the methyl groups are replaced by other organic groups. Common reagents for these reactions include organolithium or Grignard reagents.
Wissenschaftliche Forschungsanwendungen
Hexadecamethyloctasilocane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other siloxane compounds and as a model compound for studying siloxane chemistry.
Biology: In biological research, this compound is used to create hydrophobic surfaces and coatings for various applications, including cell culture and microfluidics.
Medicine: This compound is used in the development of medical devices and implants due to its biocompatibility and stability.
Industry: This compound is used in the production of silicone-based lubricants, sealants, and coatings.
Wirkmechanismus
The mechanism of action of hexadecamethyloctasilocane is primarily related to its ability to form stable Si-O-Si bonds. These bonds provide the compound with its unique properties, such as thermal stability and hydrophobicity. The molecular targets and pathways involved include interactions with other siloxane compounds and organic molecules, leading to the formation of complex siloxane networks.
Vergleich Mit ähnlichen Verbindungen
Hexadecamethyloctasilocane can be compared with other siloxane compounds, such as:
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane used in similar applications but with different physical properties.
Octamethylcyclotetrasiloxane: Another cyclic siloxane with a larger ring structure, used in the production of silicone elastomers and resins.
Decamethylcyclopentasiloxane: A cyclic siloxane with five silicon atoms, used in personal care products and as a solvent in various applications.
This compound is unique due to its linear structure and higher molecular weight, which provide it with distinct properties compared to its cyclic counterparts.
Eigenschaften
CAS-Nummer |
23657-43-4 |
|---|---|
Molekularformel |
C16H48Si8 |
Molekulargewicht |
465.2 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecamethyloctasilocane |
InChI |
InChI=1S/C16H48Si8/c1-17(2)18(3,4)20(7,8)22(11,12)24(15,16)23(13,14)21(9,10)19(17,5)6/h1-16H3 |
InChI-Schlüssel |
CRQRATISUDITJA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1([Si]([Si]([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


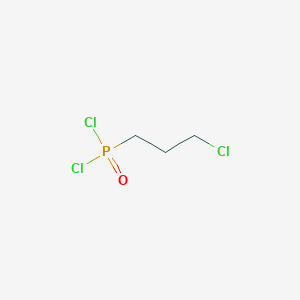
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)

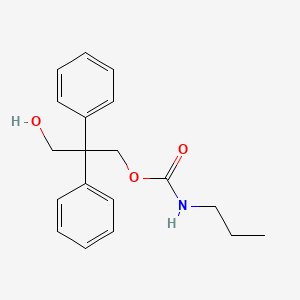

![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
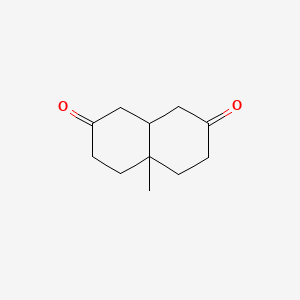
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)

